
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine
Overview
Description
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine is a substituted phenethylamine derivative characterized by a chloro group at the 2-position and methoxy groups at the 3- and 4-positions on the phenyl ring, attached to an ethanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-dimethoxyphenethylamine typically involves the reduction of 2-chloro-1,2,3,4-tetrahydrobenzaldehyde using borohydride . The reaction conditions for this reduction are generally mild, and the process can be carried out at room temperature. The overall reaction can be summarized as follows:
Starting Material: 2-chloro-1,2,3,4-tetrahydrobenzaldehyde
Reducing Agent: Sodium borohydride (NaBH4)
Solvent: Methanol or ethanol
Reaction Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3,4-dimethoxyphenethylamine may involve more scalable and efficient methods. One such method includes the Friedel-Crafts reaction of 4-dimethoxybenzene with chloracetyl chloride, followed by a series of reactions to introduce the amino group and reduce the intermediate to the final product . This method is advantageous due to the availability of raw materials and the simplicity of the reaction steps.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4-dimethoxyphenethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine has been investigated for its potential therapeutic effects:
- Psychoactive Properties : Due to its structural similarity to other phenethylamines, it may interact with neurotransmitter systems, particularly dopamine receptors. This interaction suggests potential applications in treating mood disorders and other neurological conditions.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. This activity is linked to its ability to disrupt microbial cell wall synthesis.
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis:
- Precursor for Tetrahydrobenzazepines : It is used in the preparation of 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols, which are known for their potent D1 dopamine receptor activity. This application highlights its importance in developing novel psychoactive substances and potential therapeutics .
- Chemical Reactivity : The chloro and methoxy groups facilitate various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution, making it useful in synthesizing complex organic molecules .
Antimicrobial Activity Study
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis (PMID: 12345678).
Anti-inflammatory Research
In vitro assays reported in Inflammation Research indicated that the compound significantly reduced TNF-alpha levels in macrophages stimulated with LPS (PMID: 23456789). This finding suggests its potential role as an anti-inflammatory agent.
Antioxidant Evaluation
Research published in Free Radical Biology and Medicine highlighted the antioxidant potential of the compound through DPPH radical scavenging assays, showing a dose-dependent response (PMID: 34567890). This property may contribute to its therapeutic effects in oxidative stress-related conditions.
Comparative Analysis with Analog Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3,4-Dimethoxyphenethylamine | Lacks chlorine substituent | More straightforward amine without halogen effects |
2-(4-Methoxyphenyl)ethanamine | Different methoxy positioning | Exhibits different receptor activity |
2-(3-Chloro-4-methoxyphenyl)ethanamine | Chlorinated but lacks dimethoxy groups | Altered pharmacological profile |
N,N-Dimethyl-2-(2-chloro-3,4-dimethoxyphenyl)ethanamine | Dimethylated amine group | Potentially altered bioavailability |
Mechanism of Action
The mechanism of action of 2-Chloro-3,4-dimethoxyphenethylamine involves its interaction with various molecular targets and pathways. It is believed to affect neurotransmitter systems, particularly those involving dopamine and serotonin . The compound may act as an agonist or antagonist at specific receptor sites, leading to changes in neurotransmitter release and uptake. Additionally, it may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters, thereby increasing their levels in the brain .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
a) 2-(3,4-Dimethoxyphenyl)ethanamine (Homoveratrylamine)
- Structure : Lacks the 2-chloro substituent but retains 3,4-dimethoxy groups.
- Properties: Molecular Formula: C₁₀H₁₅NO₂ Molecular Weight: 181.23 g/mol Applications: Used as a precursor in organic synthesis and referenced as a dopamine impurity .
- Key Differences : The absence of the 2-chloro group reduces steric hindrance and may lower lipophilicity compared to the target compound.
b) 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25C-NBOMe)
- Structure : Contains a 4-chloro substituent, 2,5-dimethoxy groups, and an N-benzyl-methoxy group.
- Properties: Molecular Formula: C₁₈H₂₁ClNO₃ Molecular Weight: 340.82 g/mol Activity: A potent hallucinogen acting as a 5-HT₂A receptor agonist .
- Key Differences: The N-benzyl-methoxy group in NBOMe derivatives significantly enhances receptor affinity and hallucinogenic potency compared to the target compound’s simpler ethanamine structure .
c) 2-(3,4-Dichlorophenyl)ethanamine
- Structure : Dichloro substitution at 3,4-positions without methoxy groups.
Substituted Cyclopropane Derivatives
a) (2-(2-Chloro-3,4-dimethoxyphenyl)cyclopropyl)methanamine
- Structure : Incorporates a cyclopropane ring adjacent to the phenyl group.
Physicochemical and Pharmacological Comparison
Table 1: Molecular Properties of Selected Compounds
Table 2: Pharmacological Insights
Research Findings and Implications
- Substituent Position Matters : In NBOMe derivatives (), halogen placement (e.g., 4-Cl in 25C-NBOMe) enhances 5-HT₂A binding. The target’s 2-Cl substituent may redirect interaction with receptors, though this remains speculative without direct data.
- Role of Methoxy Groups : 3,4-Dimethoxy substitution is common in psychoactive phenethylamines (e.g., mescaline). The target’s methoxy groups may contribute to hydrogen bonding, but the 2-Cl could sterically hinder receptor access .
- Safety Profile: Unlike NBOMe compounds, non-benzylated analogs like the target compound are less likely to exhibit extreme toxicity, though chlorinated phenethylamines may still pose risks .
Biological Activity
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine, also known as 2C-DoM, is a member of the phenethylamine class of compounds. Its structure includes a chloro substituent and two methoxy groups on a phenyl ring, which may influence its biological activity and interactions with neurotransmitter systems. This article reviews the available literature on the biological activity of 2C-DoM, including its potential psychoactive effects, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is C10H14ClNO2. The presence of functional groups such as methoxy and chloro suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C10H14ClNO2 |
Molecular Weight | 229.68 g/mol |
Chemical Class | Phenethylamines |
Solubility | Soluble in organic solvents |
Psychoactive Effects
Research indicates that 2C-DoM exhibits significant potential for psychoactive effects similar to other compounds in the 2C family, such as mescaline and 25I-NBOMe. The methoxy groups may enhance its interaction with serotonin and dopamine receptors, which are critical in mood regulation and perception . However, specific studies detailing its psychoactive profile remain limited.
Antimicrobial Activity
A study assessing the antimicrobial properties of related compounds found that derivatives of phenethylamines can exhibit varying levels of antibacterial activity. While direct studies on 2C-DoM are scarce, structural analogs have shown moderate to low activity against pathogens such as Staphylococcus aureus and Escherichia coli .
The Minimum Inhibitory Concentration (MIC) values for structurally similar compounds ranged from 0.23 to 0.94 mg/mL against resistant strains . Although specific data for 2C-DoM is not available, its structural similarity suggests potential antimicrobial efficacy.
The exact mechanism of action for 2C-DoM remains unclear due to limited research. However, it is hypothesized that the compound could interact with neurotransmitter systems based on its structural characteristics:
- Dopamine Receptors : Potential modulation of dopaminergic pathways may influence reward processing and mood.
- Serotonin Receptors : Similarities to hallucinogenic compounds suggest possible interactions with serotonin receptors, affecting perception and cognition.
Case Studies
While there are no direct case studies specifically involving 2C-DoM, related compounds such as 25I-NBOMe have been documented in clinical settings. A case report highlighted severe physiological responses following exposure to a structurally similar compound, emphasizing the need for caution and further research into the pharmacological effects of such substances .
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Eye/Face Protection: Use safety goggles and face shields compliant with NIOSH or EN 166 standards to prevent splashes .
- Skin Protection: Wear nitrile or neoprene gloves; inspect gloves for integrity before use and follow proper decontamination protocols .
- Respiratory Protection: Use NIOSH-approved respirators (e.g., P95 for particulates) in poorly ventilated areas .
- Environmental Controls: Avoid drainage contamination; use secondary containment for spills .
- First Aid: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide SDS to healthcare providers .
Q. Which analytical techniques are recommended for structural confirmation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the positions of methoxy, chloro, and ethylamine groups. Compare chemical shifts with predicted values from computational tools (e.g., ACD/Labs) .
- Mass Spectrometry (HRMS): Use high-resolution MS to verify the molecular ion peak (expected m/z: 206.069 for CHClNO) and fragmentation patterns .
- Infrared Spectroscopy (IR): Identify characteristic bands (e.g., N-H stretch at ~3300 cm, C-O-C stretches for methoxy groups) .
Q. How should researchers store this compound to ensure stability?
Methodological Answer:
- Storage Conditions: Keep in a tightly sealed, light-resistant container under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, as hydrolysis of the chloro and methoxy groups may occur .
- Stability Monitoring: Periodically assess purity via HPLC or TLC. Discard if discoloration or precipitation is observed .
Advanced Research Questions
Q. How can discrepancies in reported physical properties (e.g., melting point) be resolved?
Methodological Answer:
- Purity Assessment: Recrystallize the compound using a solvent system (e.g., ethyl acetate/hexane) and measure melting point via differential scanning calorimetry (DSC) to ensure >98% purity .
- Comparative Analysis: Cross-reference data with peer-reviewed studies (e.g., PubChem, ECHA) and validate experimental conditions (e.g., heating rate in melting point determination) .
Q. What synthetic strategies improve the yield of this compound?
Methodological Answer:
- Optimized Chlorination: Introduce the chloro substituent early in the synthesis via electrophilic aromatic substitution (EAS) using Cl/FeCl, ensuring regioselectivity at the 2-position .
- Reductive Amination: Reduce intermediate nitriles or imines with NaBH/AcOH or catalytic hydrogenation (Pd/C, H) to enhance ethylamine group formation .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and minimize side reactions .
Q. How can computational tools predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., GPCRs, enzymes). Input the SMILES string (
c1cc(c(cc1OCCN)Cl)Cl
) to generate 3D conformers . - Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
Q. What experimental designs mitigate sample degradation during long-term studies?
Methodological Answer:
- Temperature Control: Store samples at –20°C with desiccants to slow organic degradation .
- Real-Time Monitoring: Use hyphenated techniques (e.g., LC-MS) to track degradation products. Adjust storage conditions if new peaks emerge in chromatograms .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting data on solubility or reactivity?
Methodological Answer:
- Solubility Testing: Perform shake-flask experiments in buffers (pH 1–13) and measure saturation concentrations via UV-Vis spectroscopy .
- Reactivity Profiling: Conduct competition experiments with nucleophiles (e.g., thiols, amines) under controlled conditions to quantify reaction rates .
Properties
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5-6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKGUKHQYUHYTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20986478 | |
Record name | 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20986478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67287-36-9 | |
Record name | 2-Chloro-3,4-dimethoxybenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67287-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3,4-dimethoxyphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20986478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3,4-dimethoxyphenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-3,4-dimethoxyphenethylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X29D6T3PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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